1-(2,4-Dimethoxyphenyl)-2-methyl-1-propanone
Overview
Description
1-(2,4-Dimethoxyphenyl)-2-methyl-1-propanone is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Lignin Structure Research
Studies have shown that 1-(2,4-Dimethoxyphenyl)-2-methyl-1-propanone and related compounds are significant in understanding the structure and formation of lignin, a complex polymer found in the cell walls of plants. For instance, acid treatment of certain lignin structures yields 1,2-diaryl-1-propanones, indicating their presence in the natural lignin polymer. This insight is essential for understanding the chemical nature and reactivity of lignin in wood and plant materials (Li, Lundquist, & Stenhagen, 1996).
Synthesis of Pharmaceuticals
The compound and its derivatives are used as intermediates in the synthesis of pharmaceuticals. A study described a convenient synthesis method for 1-aryl-2-propanone precursors, essential for producing α-methyldopa, a drug used in managing high blood pressure (An, D'aloisio, & Venturello, 1992).
Chemical Synthesis and Polymerization Studies
This compound is pivotal in fine chemical synthesis, such as the production of 1,1-dimethoxy-2-propanone, an important intermediate in fine chemistry (Huang Guo-dong, 2005). Additionally, its derivatives are instrumental in polymerization studies. For instance, derivatives of the compound underwent polymerization and cyclization reactions, yielding a mixture of ring-opened poly(keto ether) and 3(2H)-dihydrofuranone derivatives (장원철, 배장순, & 공명선, 1999).
Crystallography and Chemical Structure Studies
The compound and its analogs are used in crystallography and structural chemistry. Studies involving crystal structures of modified compounds help in understanding the molecular geometry and chemical reactivity (Stomberg, Li, & Lundquist, 1994).
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-2-methylpropan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-8(2)12(13)10-6-5-9(14-3)7-11(10)15-4/h5-8H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVENPJDBCYLCIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=C(C=C(C=C1)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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